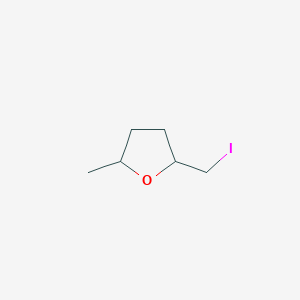

2-(Iodomethyl)-5-methyloxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Iodomethyl)-5-methyloxolane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various methyl-substituted 1,3-dioxolanes, which are structurally related to 2-(Iodomethyl)-5-methyloxolane. These compounds are of interest due to their potential applications in polymerization, biological activity, and as solvents for natural product extraction .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides, has been reported from precursors like 4-acetoxy-2-(benzyloxymethyl)-5-methyldioxolane . Additionally, methods for synthesizing 5-methylene-1,3-dioxolan-4-ones, which share a similar dioxolane ring structure with 2-(Iodomethyl)-5-methyloxolane, have been proposed . These methods involve reactions that could potentially be adapted for the synthesis of 2-(Iodomethyl)-5-methyloxolane.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Iodomethyl)-5-methyloxolane has been studied, revealing insights into their conformational preferences. For example, molecular mechanics calculations suggest that methyl substitution can alter the conformational preference of 1,3-dioxolanes . X-ray diffraction has been used to determine the structure of dimerized 1,3-dioxolane derivatives, which could provide a basis for understanding the structural aspects of 2-(Iodomethyl)-5-methyloxolane .

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives has been explored in various chemical reactions. For instance, 5-methylene-1,3-dioxolan-2-ones have been shown to react with amines to form 2-oxazolidinones . These reactions are influenced by the basicity of the amines involved. Such studies on the reactivity of dioxolane derivatives could inform the chemical reactions analysis of 2-(Iodomethyl)-5-methyloxolane.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyloxolane (2-MeOx) have been reviewed, highlighting its potential as a sustainable, bio-based solvent . Although this is not the exact compound , the properties of 2-MeOx, such as solvent power, extraction efficiency, toxicological profile, and environmental impacts, could be relevant to understanding the properties of 2-(Iodomethyl)-5-methyloxolane.

Aplicaciones Científicas De Investigación

Green Extraction of Natural Products

2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent for the extraction of natural products and food ingredients, serving as an environmentally and economically viable alternative to conventional petroleum-based solvents. This application is crucial for modern plant-based chemistry, emphasizing the replacement of petroleum-based solvents with bio-based ones for extracting lipophilic foodstuff and natural products. The research highlights 2-MeOx's solvent power, extraction efficiency, and its comparative advantages over hexane, including a detailed toxicological profile and lesser environmental impacts, pointing towards a successful industrial transfer (Vincent Rapinel et al., 2020).

Epigenetic Implications in Cancer Treatment

The epigenetic modification capabilities of certain chemicals closely related to 2-(Iodomethyl)-5-methyloxolane have been explored in cancer treatment. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in reactivating suppressed tumor suppressor genes through demethylation processes. These inhibitors have demonstrated encouraging antileukemic activity and represent a critical advancement in the treatment of malignancies, shedding light on the potential for chemicals within the same family to contribute to cancer therapy (J. Goffin & E. Eisenhauer, 2002).

Environmental and Toxicological Studies

The examination of environmental and toxicological impacts of chemical compounds includes studies on the persistence and bioaccumulation potential of various substances. Research on antimicrobial agents such as triclosan, which shares chemical properties with 2-(Iodomethyl)-5-methyloxolane, reveals concerns about environmental persistence, toxicity, and the risk of developing resistant bacterial strains. Such studies are pivotal for understanding the broader implications of chemical usage and its environmental footprint, underscoring the importance of sustainable and safe chemical applications (G. Bedoux et al., 2012).

Safety And Hazards

Direcciones Futuras

Future research could focus on exploring the potential applications of “2-(Iodomethyl)-5-methyloxolane” in organic synthesis or material science. The iodomethyl group could be utilized in various substitution reactions, while the oxolane ring could provide interesting properties due to its heterocyclic nature .

Propiedades

IUPAC Name |

2-(iodomethyl)-5-methyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBAIPDXXLMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339813 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-5-methyloxolane | |

CAS RN |

19056-49-6 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)